

What is the structure of Fmoc-N-propargyl-MPBA?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fmoc-N-propargyl-MPBA*

Cat. No.: *B15139734*

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An In-depth Technical Guide to the Structure and Application of **Fmoc-N-propargyl-MPBA**

For researchers, scientists, and professionals engaged in drug development and peptide chemistry, a comprehensive understanding of specialized chemical linkers is paramount.

Fmoc-N-propargyl-MPBA is a key reagent utilized in solid-phase synthesis and bioconjugation, valued for its unique structural features that facilitate the assembly of complex biomolecules. This guide provides a detailed examination of its molecular architecture, properties, and a generalized protocol for its application.

Core Structure of Fmoc-N-propargyl-MPBA

Fmoc-N-propargyl-MPBA is a propargyl-substituted linker molecule derived from 4-hydroxy-3-methoxybenzaldehyde.^{[1][2][3]} Its structure is designed for use in standard Fmoc-based solid-phase peptide synthesis (SPPS). The molecule can be conceptually divided into three primary functional components:

- **The Fmoc (9-fluorenylmethyloxycarbonyl) Group:** This is a base-labile protecting group attached to the nitrogen atom of the amino acid core. It is a standard protecting group in peptide synthesis, preventing unwanted reactions at the N-terminus during the coupling of subsequent amino acids.
- **The MPBA (4-methoxy-L-phenylalanine backbone derivative) Core:** This forms the central scaffold of the molecule. It is derived from a phenylalanine analogue, providing the structural backbone for the linker.

- The N-propargyl Group: This is an alkyne-containing functional group. The terminal alkyne is a key reactive handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.^{[2][3]} This allows for the efficient and specific conjugation of the linker to molecules bearing an azide group.

The systematic IUPAC name for the core amino acid structure, without the Fmoc and propargyl groups, is related to a modified phenylalanine. The entire molecule is specifically designed to be attached to a solid support and then elongated through standard peptide coupling procedures.^{[2][3]}

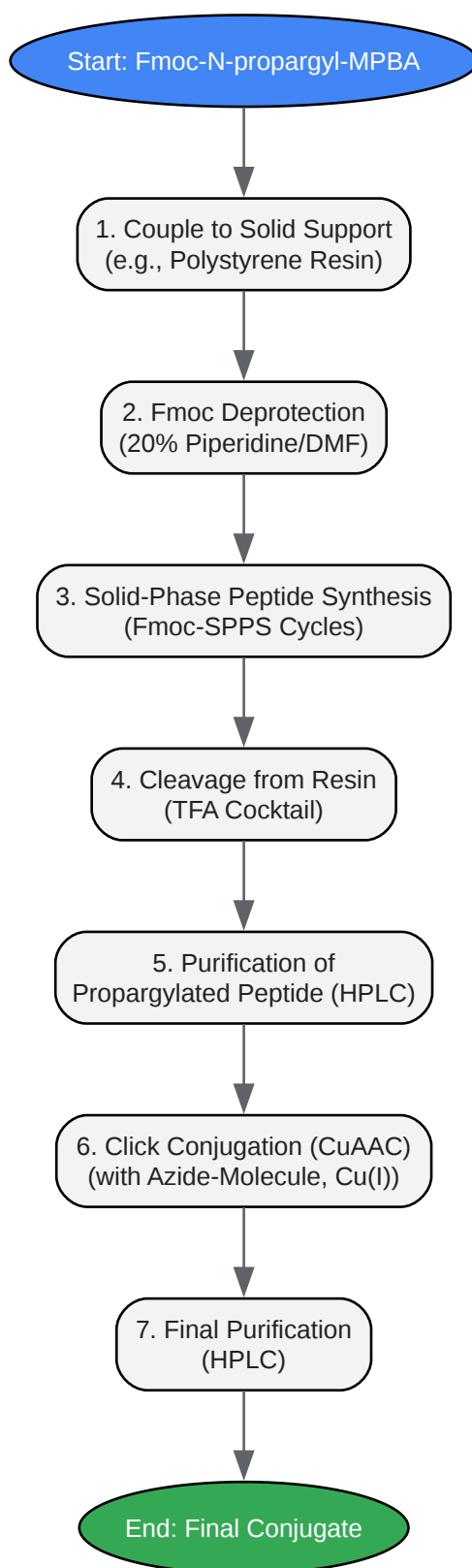
Quantitative Data

The key physicochemical properties of **Fmoc-N-propargyl-MPBA** are summarized in the table below for easy reference and comparison.

Property	Value	Source
CAS Number	1009362-00-8	^[1]
Molecular Formula	C30H29NO6	^[2]
Molecular Weight	499.55 g/mol	^[2]

Molecular Structure Visualization

The following diagram, generated using the DOT language, illustrates the chemical structure of **Fmoc-N-propargyl-MPBA**, highlighting its key functional groups.



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- To cite this document: BenchChem. [What is the structure of Fmoc-N-propargyl-MPBA?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15139734#what-is-the-structure-of-fmoc-n-propargyl-mpba]

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